molecular formula C16H13Cl2N3S B14486239 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine CAS No. 64024-32-4

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine

Cat. No.: B14486239
CAS No.: 64024-32-4
M. Wt: 350.3 g/mol
InChI Key: IDMXRKSSHXVEAU-UHFFFAOYSA-N
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Description

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine is a complex organic compound that features a combination of a pyridine ring, an imidazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole derivative.

    Attachment of the Pyridine Ring: The final step involves the formation of a sulfanyl linkage between the imidazole derivative and a pyridine ring, typically through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole or dichlorophenyl derivatives

    Substitution: Various substituted pyridine or imidazole derivatives

Scientific Research Applications

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone
  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol

Uniqueness

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.

Properties

CAS No.

64024-32-4

Molecular Formula

C16H13Cl2N3S

Molecular Weight

350.3 g/mol

IUPAC Name

2-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]sulfanylpyridine

InChI

InChI=1S/C16H13Cl2N3S/c17-12-4-5-13(14(18)9-12)15(10-21-8-7-19-11-21)22-16-3-1-2-6-20-16/h1-9,11,15H,10H2

InChI Key

IDMXRKSSHXVEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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